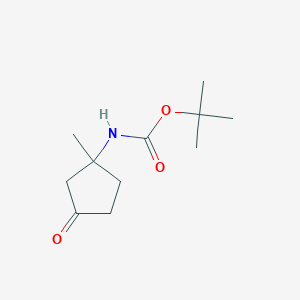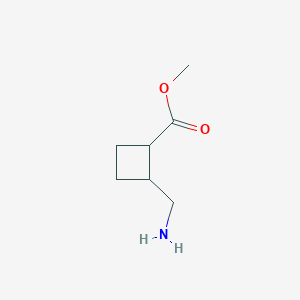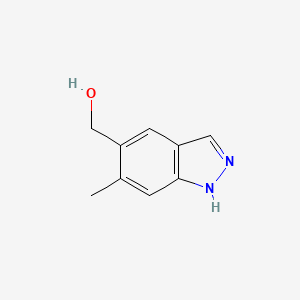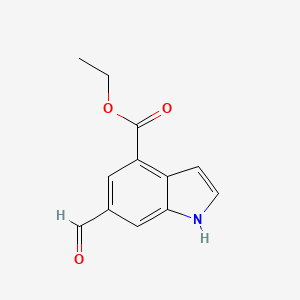
tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
Descripción general
Descripción
“tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate” is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 . The compound is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a white solid at room temperature . It has a molecular weight of 213.28 . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Crystal Structure
A study highlights the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, demonstrating the compound's importance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure confirms the relative substitution pattern, showcasing its potential in nucleoside analogue synthesis (Ober et al., 2004).
Diels-Alder Reactions
Another application involves the preparation and use in Diels-Alder reactions, where tert-butyl carbamates function as dienes or dienophiles in the synthesis of complex organic molecules, illustrating their versatility in organic synthesis (Padwa et al., 2003).
Functionalization and Deprotection Strategies
The functionalization of carbamates and subsequent deprotection strategies are crucial in synthetic chemistry. For example, a study demonstrates the use of tert-butyl carbamates in the synthesis of α-aminated methyllithium by catalyzed lithiation, highlighting their role in introducing functional groups into molecules (Ortiz et al., 1999). Additionally, aqueous phosphoric acid has been shown as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, offering a mild and environmentally benign method for removing tert-butyl protecting groups while preserving the integrity of sensitive functionalities (Li et al., 2006).
Synthesis of Biologically Active Compounds
Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds. For instance, their role in the synthesis of spirocyclopropanated analogues of insecticides highlights their utility in developing novel agrochemicals (Brackmann et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with the compound are H302, indicating harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDNCZRIIVTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine](/img/structure/B3323380.png)
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B3323382.png)
![1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one](/img/structure/B3323402.png)
![tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3323407.png)
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3323410.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B3323415.png)

![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323448.png)
![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3323455.png)
![Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate](/img/structure/B3323458.png)
![3-Bromothieno[3,2-b]pyridin-7-amine](/img/structure/B3323459.png)


![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323479.png)